![molecular formula C6H5ClN4O B13097490 5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 89581-76-0](/img/structure/B13097490.png)
5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazole with 4-chloro-3-methoxybenzaldehyde under acidic conditions to form the desired triazolopyrimidine scaffold . The reaction is usually carried out in the presence of a catalyst such as acetic acid or phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups, leading to the formation of different derivatives.
Cyclization Reactions: The triazolopyrimidine scaffold can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Catalysts such as acetic acid or POCl3 are used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
Medicinal Chemistry: The compound has shown promising anticancer, antiviral, and antibacterial activities. .
Industrial Applications: The compound can be used as an intermediate in the synthesis of other heterocyclic compounds, which are valuable in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access.
Receptor Modulation: The compound can modulate the activity of specific receptors, leading to altered cellular signaling and physiological responses.
DNA Interaction: The compound can interact with DNA, leading to the disruption of DNA replication and transcription processes.
類似化合物との比較
5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds in the triazolopyrimidine family:
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
5-Methyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a methyl group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
特性
CAS番号 |
89581-76-0 |
|---|---|
分子式 |
C6H5ClN4O |
分子量 |
184.58 g/mol |
IUPAC名 |
5-chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H5ClN4O/c1-12-5-2-4(7)10-6-8-3-9-11(5)6/h2-3H,1H3 |
InChIキー |
FDNTXDIOQGJJMG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC2=NC=NN12)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


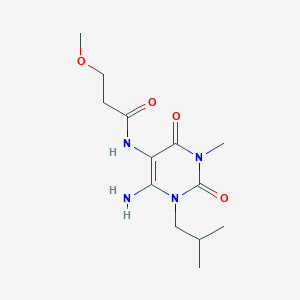

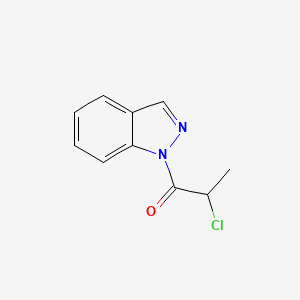
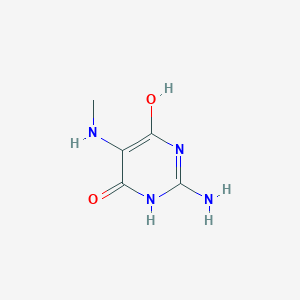
![4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097434.png)
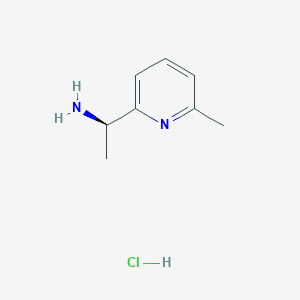

![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
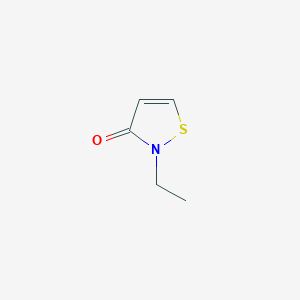

![2,4'-Difluoro-3-isopropoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13097470.png)

![tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)
![Imidazo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B13097495.png)
